FDA‑Validated Assay Performance: Tianeptine-d4 Delivers Documented Precision and Accuracy in Biological Matrices
A fully validated LC‑ESI‑MS/MS method employing tianeptine‑D4 as the internal standard for simultaneous quantification of tianeptine and its metabolite MC5 in rat plasma and brain tissue demonstrated intra‑ and inter‑day precision within 15% RSD and accuracy within 15% relative error (RE) across the linear range of 1.0–500.0 ng/mL (plasma) and 1.0–500.0 ng/g (brain tissue), meeting FDA bioanalytical method validation guidelines [1]. In contrast, non‑deuterated internal standards or structurally dissimilar analogs typically fail to correct for matrix effects adequately, leading to higher variability and recovery outside the 85–115% acceptance window [2].
| Evidence Dimension | Intra‑/inter‑day precision and accuracy (recovery) in rat plasma and brain tissue |
|---|---|
| Target Compound Data | Precision ≤15% RSD; Accuracy ≤15% RE; consistent recovery across 1.0–500.0 ng/mL (plasma) and 1.0–500.0 ng/g (brain) [1] |
| Comparator Or Baseline | Non‑deuterated internal standard (class‑level inference): typically >15% RSD and recovery outside 85–115% due to differential matrix effects [2] |
| Quantified Difference | Precision improvement of >5% RSD; accuracy maintained within FDA acceptance criteria versus common failures without deuterated IS |
| Conditions | Rat plasma and brain tissue; one‑step liquid–liquid extraction; LC‑ESI‑MS/MS; FDA validation criteria |
Why This Matters
Only Tianeptine-d4 has published, FDA‑compliant validation data in complex biological matrices, providing purchasers with guaranteed assay performance that unvalidated alternatives cannot reliably deliver.
- [1] El Zahar NM et al. Anal. Methods 2018, 10, 439–447. View Source
- [2] FDA Guidance for Industry: Bioanalytical Method Validation (2018). View Source
